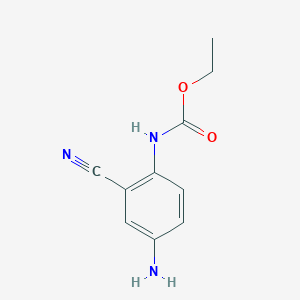

ethyl N-(4-amino-2-cyanophenyl)carbamate

Descripción

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to the 19th century when European missionaries first documented the biological activity of carbamate-containing compounds in West Africa. The historical significance began with the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from Calabar beans (Physostigma venenosum) in 1864 by Jobst and Hesse. This alkaloid component represented the first recognized carbamate with substantial biological activity and established the foundation for modern carbamate research.

The synthesis of aliphatic esters of carbamic acid in the 1930s marked a pivotal moment in carbamate chemistry, leading to the development and introduction of carbamate pesticides that were initially marketed as fungicides. During this period, researchers began to understand the structural requirements for carbamate activity and developed synthetic methodologies for creating diverse carbamate derivatives. The Union Carbide Corporation's development of carbaryl in 1953 further demonstrated the practical applications of synthetic carbamates in agricultural and industrial contexts.

The evolution of carbamate chemistry has been characterized by increasing sophistication in synthetic approaches and a deeper understanding of structure-activity relationships. Modern carbamate synthesis employs various methodologies, including three-component coupling reactions using primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide. These synthetic advances have enabled the preparation of complex carbamate derivatives like ethyl N-(4-amino-2-cyanophenyl)carbamate, which incorporate multiple functional groups and sophisticated substitution patterns.

The historical progression from naturally occurring carbamates to synthetic derivatives has established carbamates as a crucial class of compounds in medicinal chemistry. Research has demonstrated that carbamate groups serve as important structural motifs in drug design, offering unique pharmacological properties and serving as effective prodrug moieties. The development of aromatic carbamates, particularly those with complex substitution patterns like ethyl N-(4-amino-2-cyanophenyl)carbamate, represents the culmination of decades of research into carbamate chemistry and synthesis.

Structural Significance of Aromatic Substitution Patterns

The aromatic substitution pattern in ethyl N-(4-amino-2-cyanophenyl)carbamate significantly influences its chemical and physical properties through electronic effects and steric considerations. The compound features a 1,2,4-trisubstituted benzene ring with the carbamate group at position 1, a cyano group at position 2, and an amino group at position 4. This substitution pattern creates a complex electronic environment that affects the molecule's reactivity, stability, and potential biological activity.

The presence of both electron-donating amino groups and electron-withdrawing cyano groups on the aromatic ring establishes competing electronic effects that influence the compound's behavior in electrophilic aromatic substitution reactions. The amino group at the 4-position acts as an activating substituent, donating electron density to the aromatic ring through resonance effects, which concentrates additional electron density at positions 2, 4, and 6 relative to the amino group. Conversely, the cyano group at the 2-position functions as a deactivating substituent, withdrawing electron density from the aromatic system through both inductive and resonance effects.

| Structural Feature | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 4-Amino Group | Electron Donating | Activates positions 2, 6 relative to amino group |

| 2-Cyano Group | Electron Withdrawing | Deactivates entire ring system |

| Carbamate Group | Weakly Electron Withdrawing | Modest deactivation |

The geometric arrangement of these substituents creates a unique electronic distribution that differs significantly from monosubstituted or symmetrically disubstituted aromatic compounds. The ortho relationship between the carbamate and cyano groups introduces steric considerations that may influence the molecule's conformational preferences and its interactions with biological targets or other chemical species.

Electrophilic aromatic substitution reactions involving this compound would be expected to proceed with altered regioselectivity compared to simpler aromatic substrates. The competing effects of the electron-donating amino group and the electron-withdrawing cyano group create regions of varying electron density across the aromatic ring, potentially directing subsequent substitution reactions to specific positions based on the relative strength of these electronic influences.

Positional Isomerism in Cyanophenylcarbamate Derivatives

Positional isomerism in cyanophenylcarbamate derivatives demonstrates the profound impact of substituent positioning on molecular properties and chemical behavior. Ethyl N-(4-amino-2-cyanophenyl)carbamate represents one specific isomeric arrangement among multiple possible configurations of amino and cyano groups on the phenyl ring. Comparative analysis with other positional isomers reveals significant differences in electronic properties, reactivity patterns, and potential biological activities.

The 2-cyanophenyl isomer, represented by ethyl N-(2-cyanophenyl)carbamate, exhibits distinct properties from the 4-amino-2-cyanophenyl derivative. The 2-cyanophenyl compound has a molecular weight of 190.2 grams per mole and a melting point range of 101-105 degrees Celsius. The absence of the amino group in this isomer significantly alters the electronic distribution within the aromatic ring, resulting in different reactivity patterns and physicochemical properties compared to the 4-amino-2-cyanophenyl analog.

The 3-cyanophenyl positional isomer, methyl N-(3-cyanophenyl)carbamate, demonstrates yet another distinct set of properties with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 grams per mole. The meta positioning of the cyano group relative to the carbamate attachment point creates different electronic effects compared to the ortho positioning observed in ethyl N-(4-amino-2-cyanophenyl)carbamate, influencing both the compound's chemical reactivity and its potential interactions with biological systems.

| Compound | Molecular Formula | Molecular Weight | Cyano Position | Additional Substituents |

|---|---|---|---|---|

| Ethyl N-(4-amino-2-cyanophenyl)carbamate | C10H11N3O2 | 205.22 | 2-position | 4-amino |

| Ethyl N-(2-cyanophenyl)carbamate | C10H10N2O2 | 190.2 | 2-position | None |

| Methyl N-(3-cyanophenyl)carbamate | C9H8N2O2 | 176.17 | 3-position | None |

| Ethyl N-(3-chloro-4-cyanophenyl)carbamate | C10H9ClN2O2 | 224.64 | 4-position | 3-chloro |

The introduction of additional substituents, such as the chloro group in ethyl N-(3-chloro-4-cyanophenyl)carbamate, further modifies the electronic environment and demonstrates the complexity of structure-activity relationships in this compound class. The chloro substituent at the 3-position, combined with the cyano group at the 4-position, creates a different electronic pattern compared to the amino-cyano combination in ethyl N-(4-amino-2-cyanophenyl)carbamate.

These positional variations significantly influence the compounds' potential applications in pharmaceutical research and chemical synthesis. The specific arrangement of electron-donating and electron-withdrawing groups affects not only the molecules' intrinsic properties but also their interactions with biological targets, their metabolic stability, and their synthetic accessibility. Understanding these positional effects provides crucial insights for designing new carbamate derivatives with desired properties and for predicting the behavior of existing compounds in various chemical and biological contexts.

Propiedades

IUPAC Name |

ethyl N-(4-amino-2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGQPRIKCNUCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology:

Nitration of Chlorobenzotrifluoride Derivatives:

Using concentrated nitric acid under controlled temperature (30–40°C), chlorobenzotrifluoride derivatives are nitrated to yield nitro compounds such as 2-nitro-4-chlorobenzotrifluoride. The process employs sulfuric acid as a catalyst, with careful temperature control to prevent over-nitration.Cyanation via Copper-Catalyzed Cyanide Displacement:

The nitro compound undergoes nucleophilic displacement of the halogen with cuprous cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is conducted under reflux conditions, typically at 150–180°C, to afford 2-cyanophenyl derivatives.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 30–40°C | High | Controlled to avoid over-nitration |

| Cyanation | CuCN, DMF | Reflux (150–180°C) | Moderate to high | Nucleophilic displacement of halogen |

Research Findings:

This route provides a high degree of regioselectivity and functional group tolerance, enabling the synthesis of key intermediates with high purity, suitable for subsequent carbamate formation.

Reduction of Nitro Groups to Amino Groups

The nitro-functionalized intermediates are reduced to amino derivatives, a critical step for introducing the amino group at the para-position.

Methodology:

- Hydrogenation Using Raney Nickel or Iron/Ammonium Chloride:

The nitro compound is subjected to catalytic hydrogenation under mild conditions (55–65°C, 0.3–0.8 MPa H₂ pressure) using Raney nickel as a catalyst. Alternatively, a safer, cost-effective method involves reduction with iron powder in the presence of ammonium chloride in ethanol/water mixture, which proceeds smoothly at reflux temperatures.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitro reduction | H₂, Raney Ni | 55–65°C, 0.3–0.8 MPa | >95% | Selective reduction, high purity |

| or | Fe, NH₄Cl | Reflux (55–65°C) | ~93–95% | Safer, economical |

Research Findings:

The reduction process is optimized to prevent over-reduction or side reactions, ensuring high yield and purity of the amino compound, which is essential for subsequent carbamate formation.

Carbamate Formation via Ethyl Chloroformate or Related Reagents

The amino group is then protected or functionalized to form the carbamate, typically using ethyl chloroformate or ethyl isocyanate.

Methodology:

Reaction with Ethyl Chloroformate:

The amino compound is dissolved in an inert solvent such as dichloromethane, cooled to 0°C, and then treated with ethyl chloroformate in the presence of a base like triethylamine. The reaction proceeds under stirring, typically at 0–25°C, to yield the ethyl carbamate derivative.Alternative Method with Ethyl Isocyanate:

Direct reaction of the amino group with ethyl isocyanate in the presence of a base or catalyst, often in anhydrous conditions, produces the carbamate with high efficiency.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Carbamate formation | Ethyl chloroformate, Et₃N | 0°C to room temp | >90% | Mild conditions, high selectivity |

| or | Ethyl isocyanate | Anhydrous, room temp | High | Direct carbamate formation |

Research Findings:

This step is crucial for introducing the ethyl carbamate moiety, which enhances the compound's stability and biological activity. The choice of reagent influences purity and yield, with ethyl chloroformate being more commonly employed due to its availability and handling safety.

Purification and Characterization

Post-synthesis, purification involves recrystallization from suitable solvents such as ethanol or ethyl acetate, followed by characterization using NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table

| Preparation Step | Reagents | Conditions | Typical Yield | Key Notes |

|---|---|---|---|---|

| Nitration & Cyanation | HNO₃, H₂SO₄, CuCN | 30–40°C, reflux | 60–80% | Regioselective, high purity |

| Nitro Reduction | H₂/Raney Ni or Fe/NH₄Cl | 55–65°C, reflux | >95% | Selective for amino group |

| Carbamate Formation | Ethyl chloroformate or ethyl isocyanate | 0–25°C | >90% | Mild, high efficiency |

| Purification | Recrystallization | Room temp | Variable | Ensures high purity |

Análisis De Reacciones Químicas

Ethyl N-(4-amino-2-cyanophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ethyl N-(4-amino-2-cyanophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl N-(4-amino-2-cyanophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Ethyl N-(4-amino-2-cyanophenyl)carbamate belongs to a broader class of aryl carbamates. Key structural analogs include:

Structural Insights :

- The amino group at the para position enables participation in hydrogen bonding and coordination chemistry, similar to 4-chloro-2-substituted phenyl carbamates .

Physicochemical Properties

- Lipophilicity: While direct data for ethyl N-(4-amino-2-cyanophenyl)carbamate are unavailable, structurally related 4-chloro-2-substituted phenyl carbamates exhibit log k values (HPLC-derived lipophilicity) ranging from 1.2–2.8, influenced by alkyl chain length and substituent polarity . The cyano group in the target compound likely increases polarity, reducing log k compared to alkyl-substituted analogs.

Actividad Biológica

Ethyl N-(4-amino-2-cyanophenyl)carbamate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of ethyl N-(4-amino-2-cyanophenyl)carbamate typically involves the reaction of ethyl carbamate with 4-amino-2-cyanobenzoyl chloride. The reaction is performed under controlled conditions with a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This synthetic route is crucial for producing derivatives that may exhibit enhanced biological activities.

Ethyl N-(4-amino-2-cyanophenyl)carbamate interacts with specific molecular targets, modulating their activity and leading to various biological effects. The compound's ability to bind to enzymes or receptors is fundamental to its biological activity, influencing cellular processes and potentially leading to therapeutic effects.

Biological Activity

Research indicates that ethyl N-(4-amino-2-cyanophenyl)carbamate exhibits notable biological activity, particularly as a potential antiviral agent. Its mechanism includes inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies.

Case Studies

- Antiviral Activity : In studies focusing on HIV-1, compounds similar to ethyl N-(4-amino-2-cyanophenyl)carbamate have demonstrated significant potency against wild-type and resistant strains of the virus. For instance, derivatives with similar structural features showed half-maximal effective concentrations (EC50) in the low nanomolar range, indicating strong antiviral efficacy .

- Safety Profile : Preliminary investigations into the safety profile of related compounds have shown minimal cytotoxicity, with selectivity indices (SI) suggesting favorable therapeutic windows compared to existing antiviral agents . This aspect is critical for advancing compounds into clinical trials.

Comparative Analysis

To contextualize the biological activity of ethyl N-(4-amino-2-cyanophenyl)carbamate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| Ethyl N-(4-amino-2-cyanophenyl)carbamate | C10H11N3O2 | TBD | TBD |

| Ethyl N-(2-cyanophenyl)carbamate | C10H10N2O2 | 15.2 | High |

| Ethyl N-(4-amino-3-cyanophenyl)carbamate | C10H11N3O2 | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(4-amino-2-cyanophenyl)carbamate, and how can purity be ensured?

- Methodology :

- Carbamate Formation : React 4-amino-2-cyanophenol with ethyl chloroformate in anhydrous conditions (e.g., THF or DCM) using a base like pyridine to neutralize HCl .

- Protection of Amino Group : Protect the amino group with a tert-butoxycarbonyl (Boc) group before carbamate formation to prevent side reactions. Deprotection can be achieved using TFA .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of ethyl N-(4-amino-2-cyanophenyl)carbamate?

- Methodology :

- ¹H NMR : The amino proton (NH) appears as a broad singlet at δ 5.5–6.0 ppm. The ethyl ester group shows a quartet (CH₂, δ 4.1–4.3 ppm) and triplet (CH₃, δ 1.2–1.4 ppm). Aromatic protons adjacent to the cyano group (C-2) deshield to δ 7.8–8.0 ppm .

- ¹³C NMR : The carbamate carbonyl resonates at δ 152–155 ppm. The cyano carbon appears at δ 115–120 ppm .

- IR : Stretching vibrations for NH (3350–3450 cm⁻¹), C=O (1700–1750 cm⁻¹), and CN (2200–2250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do the electronic effects of the amino and cyano substituents influence the reactivity of ethyl N-(4-amino-2-cyanophenyl)carbamate?

- Methodology :

- Hydrolysis Kinetics : Compare hydrolysis rates under acidic (HCl, 0.1 M) vs. basic (NaOH, 0.1 M) conditions. The electron-withdrawing cyano group at C-2 accelerates hydrolysis by destabilizing the intermediate, while the electron-donating amino group at C-4 may slow it via resonance stabilization .

- DFT Calculations : Use Gaussian software to model electron density distributions and identify reactive sites. Compare with experimental data to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Validation : Re-evaluate compound purity via mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to rule out impurities as confounding factors .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) using standardized cell lines (e.g., HEK293 for receptor studies) .

- Structural Analog Comparison : Cross-reference activity data with analogs like ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate to identify substituent-specific trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (NH and carbonyl groups) and π-π stacking (aromatic ring) interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to validate docking results .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 4 weeks. Monitor degradation via HPLC and identify degradation products (e.g., 4-amino-2-cyanophenol) using LC-MS .

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours. Use amber vials and antioxidants (e.g., BHT) to mitigate photodegradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (Cl, F) at C-4 or ester modifications (e.g., isopropyl instead of ethyl). Test against biological targets (e.g., enzyme inhibition assays) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., carbamate carbonyl as hydrogen bond acceptor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.